3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid
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Overview
Description
3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H3ClF2O2S. It is a member of the benzo[b]thiophene family, characterized by the presence of a thiophene ring fused to a benzene ring. This compound is notable for its unique structure, which includes chlorine and fluorine substituents, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the halogenation of benzo[b]thiophene derivatives, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4,7-difluorobenzo[b]thiophene
- 3-Chloro-4,7-difluorobenzo[b]thiophen-2-yl)methanamine hydrochloride
- 3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, 3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid stands out due to its specific combination of chlorine and fluorine substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-chloro-4,7-difluoro-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF2O2S/c10-6-5-3(11)1-2-4(12)7(5)15-8(6)9(13)14/h1-2H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSVKOWDIZFUPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=C(S2)C(=O)O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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